Biotin-PEG11-Mal
Biotin-PEG11-Mal
Biotin-PEG11-Malis a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name:
Vulcanchem
CAS No.:
1334172-60-9
VCID:
VC0521299
InChI:
InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Molecular Formula:
C23H37N5O7S
Molecular Weight:
527.6 g/mol
Biotin-PEG11-Mal
CAS No.: 1334172-60-9
Cat. No.: VC0521299
Molecular Formula: C23H37N5O7S
Molecular Weight: 527.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-PEG11-Malis a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. |
|---|---|
| CAS No. | 1334172-60-9 |
| Molecular Formula | C23H37N5O7S |
| Molecular Weight | 527.6 g/mol |
| IUPAC Name | N-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33) |
| Standard InChI Key | GOXNMAJPVSWBDC-UHFFFAOYSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
| Canonical SMILES | C1CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
| Appearance | Solid powder |
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